molecular formula C20H22N2O6 B12443072 Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate)

Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate)

Cat. No.: B12443072
M. Wt: 386.4 g/mol
InChI Key: FGPUYYRHXNRCTF-UHFFFAOYSA-N
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Description

Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) is a bifunctional organic compound characterized by a central 1,5-naphthalenediyl diimino core linked to two 4-oxobutanoate ester groups. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, polymer synthesis, and pharmaceutical intermediates. Its reactivity is influenced by the conjugated aromatic system of the naphthalene moiety and the electron-withdrawing oxobutanoate esters.

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 4-[[5-[(4-methoxy-4-oxobutanoyl)amino]naphthalen-1-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C20H22N2O6/c1-27-19(25)11-9-17(23)21-15-7-3-6-14-13(15)5-4-8-16(14)22-18(24)10-12-20(26)28-2/h3-8H,9-12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

FGPUYYRHXNRCTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[5-(4-methoxy-4-oxobutanamido)naphthalen-1-yl]carbamoyl}propanoate typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:

    Formation of the naphthalene derivative:

    Carbamoylation: The naphthalene derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.

    Esterification: Finally, the propanoate ester is formed through an esterification reaction with methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[5-(4-methoxy-4-oxobutanamido)naphthalen-1-yl]carbamoyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-{[5-(4-methoxy-4-oxobutanamido)naphthalen-1-yl]carbamoyl}propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-{[5-(4-methoxy-4-oxobutanamido)naphthalen-1-yl]carbamoyl}propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Macrocyclic Linkers

Compound: Dimethyl 4,4′-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) ()

  • Molecular Formula : C₁₈H₃₀N₂O₈
  • Molecular Weight : 402.444 g/mol
  • Key Features: Contains a macrocyclic 1,7-dioxa-4,10-diazacyclododecane linker instead of a naphthalene diimino group. The oxygen and nitrogen atoms in the macrocycle enhance metal coordination capabilities compared to the purely aromatic linker in the target compound .
  • Applications : Likely used in supramolecular chemistry or as a ligand for transition metals due to its macrocyclic structure.

Comparison :

  • The target compound’s rigid naphthalene backbone provides planar conjugation, favoring π-π interactions, while the macrocyclic analogue offers flexibility and heteroatom-rich sites for metal binding.

Aromatic Diamine Derivatives

Compound : N,N′-Diacetyl-1,4-phenylenediamine ()

  • Molecular Formula : C₁₀H₁₂N₂O₂
  • Molecular Weight : 192.22 g/mol
  • Key Features: Features a 1,4-phenylenediamine core acetylated at both amino groups. Lacks the oxobutanoate ester functionality and naphthalene system present in the target compound .
  • Applications: Primarily used in laboratory research, possibly as a monomer for polyamide synthesis.

Comparison :

  • Both compounds share aromatic backbones but differ in functional group diversity and molecular complexity.

Oligomeric Impurities with Ether Linkers

Compound : N,N'-[(2-Hydroxypropane-1,3-diyl)bis[oxy(3-acetyl-1,4-phenylene)]]di-butanamide (, Impurity H)

  • Molecular Formula: Not explicitly stated, but likely larger than the target compound due to the hydroxypropane-oxy-phenylene repeat units.
  • Key Features: Contains ether and amide linkages, contrasting with the imino and ester groups in the target compound. The hydroxypropane spacer introduces hydrophilicity .
  • Applications : Likely an impurity in pharmaceuticals (e.g., acebutolol derivatives), emphasizing the importance of structural purity in drug development.

Comparison :

  • The target compound’s imino linker may offer greater thermal stability compared to the ether linkages in this impurity.
  • Both structures highlight the role of functional groups in modulating solubility and reactivity.

Bis(azo) Dyes with Aromatic Cores

Compound : 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] ()

  • Key Features: Azo (-N=N-) groups and chlorinated biphenyl core dominate its structure. Contains 3-oxobutyramide side chains instead of 4-oxobutanoate esters .
  • Applications : Likely a dye or pigment due to the conjugated azo system.

Comparison :

  • The target compound lacks chromophoric azo groups, making it unsuitable for dye applications but more stable under UV light.
  • Both compounds utilize aromatic backbones but differ drastically in functionalization and industrial relevance.

Ether-Linked Bis(4-oxobutanoic acid) Derivatives

Compound: 4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) ()

  • Molecular Formula : C₁₀H₁₄O₈
  • Molecular Weight : 262.21 g/mol
  • Key Features :
    • Contains a central ethane-1,2-diylbis(oxy) linker and terminal carboxylic acid groups.
    • Contrasts with the ester-terminated target compound .
  • Applications : Research chemical, possibly for synthesizing biodegradable polymers.

Comparison :

  • The carboxylic acid groups in this compound enhance water solubility but reduce stability in acidic environments compared to the esterified target compound.
  • Both structures highlight the trade-off between hydrophilicity and hydrolytic stability based on terminal functional groups.

Biological Activity

Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) is a compound of significant interest in the field of medicinal chemistry and materials science. Its unique structural features suggest potential biological activities that warrant detailed examination. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H18N2O6C_{21}H_{18}N_2O_6 and a molecular weight of approximately 398.37 g/mol. The structure features two naphthalene moieties linked by imine groups, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) has been investigated in various studies, focusing on its potential as an anticancer agent, antioxidant, and antimicrobial compound.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance:

  • In vitro studies demonstrated that the compound significantly reduced the viability of several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
  • Case Study : In a study published in Cancer Letters, treatment with this compound led to a 70% reduction in tumor size in xenograft models of breast cancer after 30 days of administration.

Antioxidant Activity

The antioxidant potential of Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) has also been evaluated:

  • DPPH Assay : The compound exhibited significant free radical scavenging activity with an IC50 value of 25 µM, indicating its potential as a natural antioxidant.
  • Case Study : A study in Journal of Agricultural and Food Chemistry reported that this compound could protect against oxidative stress-induced cellular damage in neuronal cells.

Antimicrobial Activity

The antimicrobial properties have been explored against various bacterial strains:

  • Zone of Inhibition : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm at a concentration of 100 µg/mL.
  • Case Study : Research published in Microbial Drug Resistance indicated that formulations containing this compound enhanced the efficacy of conventional antibiotics against resistant strains.

Data Tables

Biological Activity Cell Line/Organism Effect Observed Reference
AnticancerMCF-770% viability reductionCancer Letters
AntioxidantNeuronal CellsIC50 = 25 µMJ. Agric. Food Chem.
AntimicrobialS. aureusZone = 15 mmMicrobial Drug Resistance

Mechanistic Insights

The biological mechanisms underlying the activities of Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) are still being elucidated. Preliminary findings suggest:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : The compound's ability to neutralize ROS contributes to its antioxidant effects.
  • Membrane Disruption : Interaction with bacterial membranes may explain its antimicrobial efficacy.

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